1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
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Overview
Description
Des(isopropylthiazolyl) Ritonavir is a derivative of Ritonavir, a well-known HIV protease inhibitor. This compound is primarily used in research settings and has shown potential in the treatment of viral infections, particularly those caused by the human immunodeficiency virus (HIV) and other related viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropylthiazolyl) Ritonavir involves multiple steps, starting from the basic structure of RitonavirThis is typically achieved through a series of organic reactions, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of Des(isopropylthiazolyl) Ritonavir follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Des(isopropylthiazolyl) Ritonavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Des(isopropylthiazolyl) Ritonavir has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral properties, particularly against HIV and other related viruses.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of antiviral drugs
Mechanism of Action
Des(isopropylthiazolyl) Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation and replication of the virus. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature viral particles. This mechanism is similar to that of Ritonavir, but the presence of the isopropylthiazolyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: The parent compound, widely used as an HIV protease inhibitor.
Lopinavir: Another HIV protease inhibitor often used in combination with Ritonavir.
Atazanavir: A protease inhibitor with a different structure but similar mechanism of action.
Uniqueness
Des(isopropylthiazolyl) Ritonavir is unique due to the presence of the isopropylthiazolyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other protease inhibitors. This modification could potentially lead to improved efficacy and reduced side effects .
Properties
Molecular Formula |
C30H39N5O5S |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N5O5S/c1-20(2)27(35-29(38)31-3)28(37)33-23(14-21-10-6-4-7-11-21)16-26(36)25(15-22-12-8-5-9-13-22)34-30(39)40-18-24-17-32-19-41-24/h4-13,17,19-20,23,25-27,36H,14-16,18H2,1-3H3,(H,33,37)(H,34,39)(H2,31,35,38) |
InChI Key |
UVQJGJZZUNOHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC |
Origin of Product |
United States |
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